molecular formula C13H9ClN4 B2581431 2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine CAS No. 956756-16-4

2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine

Cat. No.: B2581431
CAS No.: 956756-16-4
M. Wt: 256.69
InChI Key: MLUVBSAQSDYMKG-UHFFFAOYSA-N
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Description

2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine is a heterocyclic compound that features both pyrazole and pyrazine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the 3-chlorophenyl group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with hydrazine to form 3-chlorophenylhydrazine. This intermediate is then reacted with 2,3-dichloropyrazine under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the pyrazine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Pyrazine N-oxides.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain biological pathways. The presence of the pyrazole and pyrazine rings allows for potential interactions with various biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]pyrazine
  • 2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]pyrazine
  • 2-[1-(3-bromophenyl)-1H-pyrazol-3-yl]pyrazine

Uniqueness

2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine is unique due to the specific positioning of the 3-chlorophenyl group, which can influence its reactivity and interaction with biological targets

Properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazol-3-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4/c14-10-2-1-3-11(8-10)18-7-4-12(17-18)13-9-15-5-6-16-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUVBSAQSDYMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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